

comparative study of 3-epi-Digitoxigenin with other cardenolide compounds

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Compound of Interest

Compound Name: **3-epi-Digitoxigenin**

Cat. No.: **B12384724**

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A Comparative Study of **3-epi-Digitoxigenin** with Other Cardenolide Compounds

This guide provides a comparative analysis of **3-epi-Digitoxigenin** and other prominent cardenolide compounds, namely Digitoxigenin, Digoxin, and Ouabain. The comparison focuses on their cytotoxic activity against various cancer cell lines and their inhibitory effects on the Na⁺/K⁺-ATPase enzyme. While extensive quantitative data is available for Digitoxigenin, Digoxin, and Ouabain, there is a notable scarcity of such data for **3-epi-Digitoxigenin** in publicly accessible research. This guide summarizes the available information to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Cardenolides

Cardenolides are a class of naturally occurring steroids, primarily found in plants, that exhibit potent biological activities. Their primary mechanism of action involves the inhibition of the Na⁺/K⁺-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular calcium concentration, which is the basis for their historical use in treating heart conditions. More recently, cardenolides have garnered significant interest for their potential as anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The structure of a cardenolide consists of a steroid nucleus with a five-membered lactone ring at the C17 position. The stereochemistry of the steroid core, particularly at the C3 position where a hydroxyl group is typically located, plays a crucial role in the compound's biological activity. Digitoxigenin possesses a 3 β -hydroxyl group, while its epimer, **3-epi-Digitoxigenin**,

has a 3α -hydroxyl group. This seemingly minor structural difference can significantly impact the molecule's binding affinity to Na^+/K^+ -ATPase and its overall cytotoxic potency. Generally, 3β -isomers of cardenolides are considered to be more biologically active than their 3α -counterparts.

Comparative Cytotoxicity

The cytotoxic effects of cardenolides are a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC₅₀ values for Digitoxigenin, Digoxin, and Ouabain across a range of human cancer cell lines.

Note: Extensive searches for the IC₅₀ values of **3-epi-Digitoxigenin** did not yield specific quantitative data. The comparison below is based on available data for other prominent cardenolides.

Table 1: Comparative Cytotoxicity (IC₅₀) of Cardenolide Aglycones

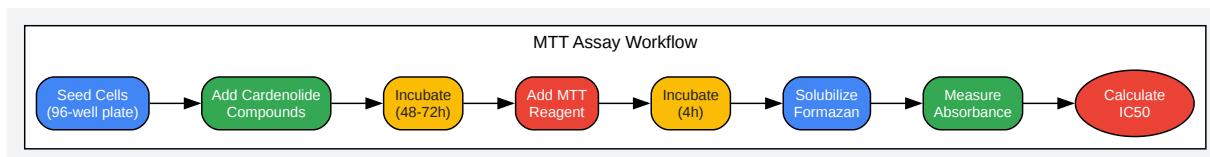
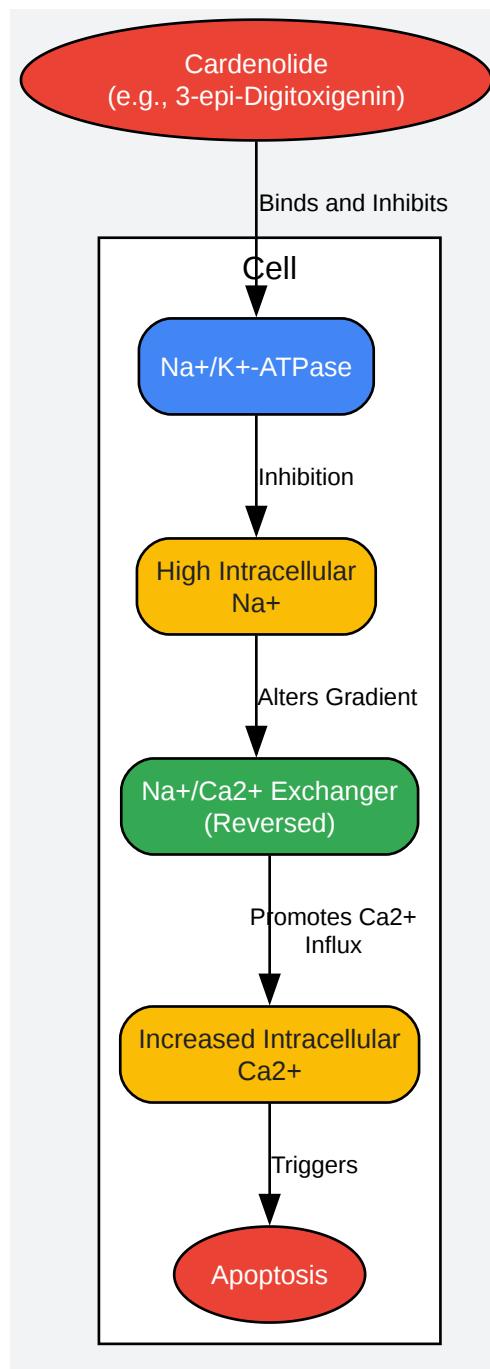
Compound	Cell Line	Cancer Type	IC ₅₀ (nM)
Digitoxigenin	Multiple Cell Lines	Various	6.4 - 76[1]
HeLa	Cervical Cancer	28[2]	
Digoxigenin	Multiple Cell Lines	Various	Generally less potent than Digitoxigenin[1]
Ouabain	H460	Non-small cell lung cancer	10.44[3]
PANC1	Pancreatic Cancer	42.36[3]	
A549	Lung Cancer	50 - 100[3]	
HeLa	Cervical Cancer	50 - 100[3]	
HCT116	Colon Cancer	50 - 100[3]	
MDA-MB-231	Breast Cancer	90 - 150[4]	

Table 2: Comparative Cytotoxicity (IC₅₀) of Cardenolide Glycosides

Compound	Cell Line	Cancer Type	IC50 (nM)
Digitoxin	Multiple Cell Lines	Various	3 - 33[2]
HeLa	Cervical Cancer	28[2]	
Digoxin	Multiple Cell Lines	Various	0.1 - 0.3 μ M[5]
MDA-MB-231	Breast Cancer	70 - 122[4]	

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of cardenolides is the Na+/K+-ATPase enzyme. Inhibition of this pump disrupts cellular ion homeostasis, leading to a cascade of events that can trigger apoptosis and cell death. The affinity of a cardenolide for the Na+/K+-ATPase is a critical determinant of its biological activity.



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References

- 1. Synthesis and biological activity of digitoxigenin aminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures and characterization of digoxin- and bufalin-bound Na⁺,K⁺-ATPase compared with the ouabain-bound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of Digitalis Glycosides for Isoforms of Human Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
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